

Spectroscopic Characterization of 3-Bromo-2-Methylbenzyl Alcohol: A Technical Guide

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Compound of Interest

Compound Name: (3-Bromo-2-methylphenyl)methanol

Cat. No.: B1336436

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This guide provides a detailed overview of the spectroscopic characterization of 3-bromo-2-methylbenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.^[1] Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally related compounds, including 3-bromobenzyl alcohol and 3-methylbenzyl alcohol. The methodologies described herein are standard analytical protocols for the structural elucidation of organic molecules.

Molecular Structure and Properties

- IUPAC Name: **(3-Bromo-2-methylphenyl)methanol**
- CAS Number: 83647-43-2^[2]
- Molecular Formula: C₈H₉BrO^[1]
- Molecular Weight: 201.06 g/mol ^[1]
- Appearance: Expected to be a solid at room temperature.^{[1][3]}

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-bromo-2-methylbenzyl alcohol. These predictions

are derived from the known spectral data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS at 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.4	d	1H	Ar-H
~7.2	t	1H	Ar-H
~7.1	d	1H	Ar-H
~4.7	s	2H	-CH ₂ OH
~2.4	s	3H	Ar-CH ₃
~1.8	br s	1H	-OH

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm)

Chemical Shift (δ , ppm)	Assignment
~142	Ar-C-CH ₂ OH
~138	Ar-C-CH ₃
~132	Ar-CH
~130	Ar-CH
~127	Ar-CH
~123	Ar-C-Br
~64	-CH ₂ OH
~22	Ar-CH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad, Strong	O-H stretch (alcohol)
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic)
1600-1450	Medium-Strong	C=C stretch (aromatic ring)
1050-1000	Strong	C-O stretch (primary alcohol)
~700	Strong	C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Relative Intensity	Assignment
200/202	High	[M] ⁺ (Molecular ion peak with bromine isotopes)
183/185	Medium	[M-OH] ⁺
121	High	[M-Br] ⁺
105	Medium	[C ₈ H ₉] ⁺
91	Medium	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of 3-bromo-2-methylbenzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of 3-bromo-2-methylbenzyl alcohol in ~0.7 mL of deuterated chloroform (CDCl_3).
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton NMR spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon-13 NMR spectrum.
 - Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Calibrate the spectra using the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

- Data Acquisition:
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

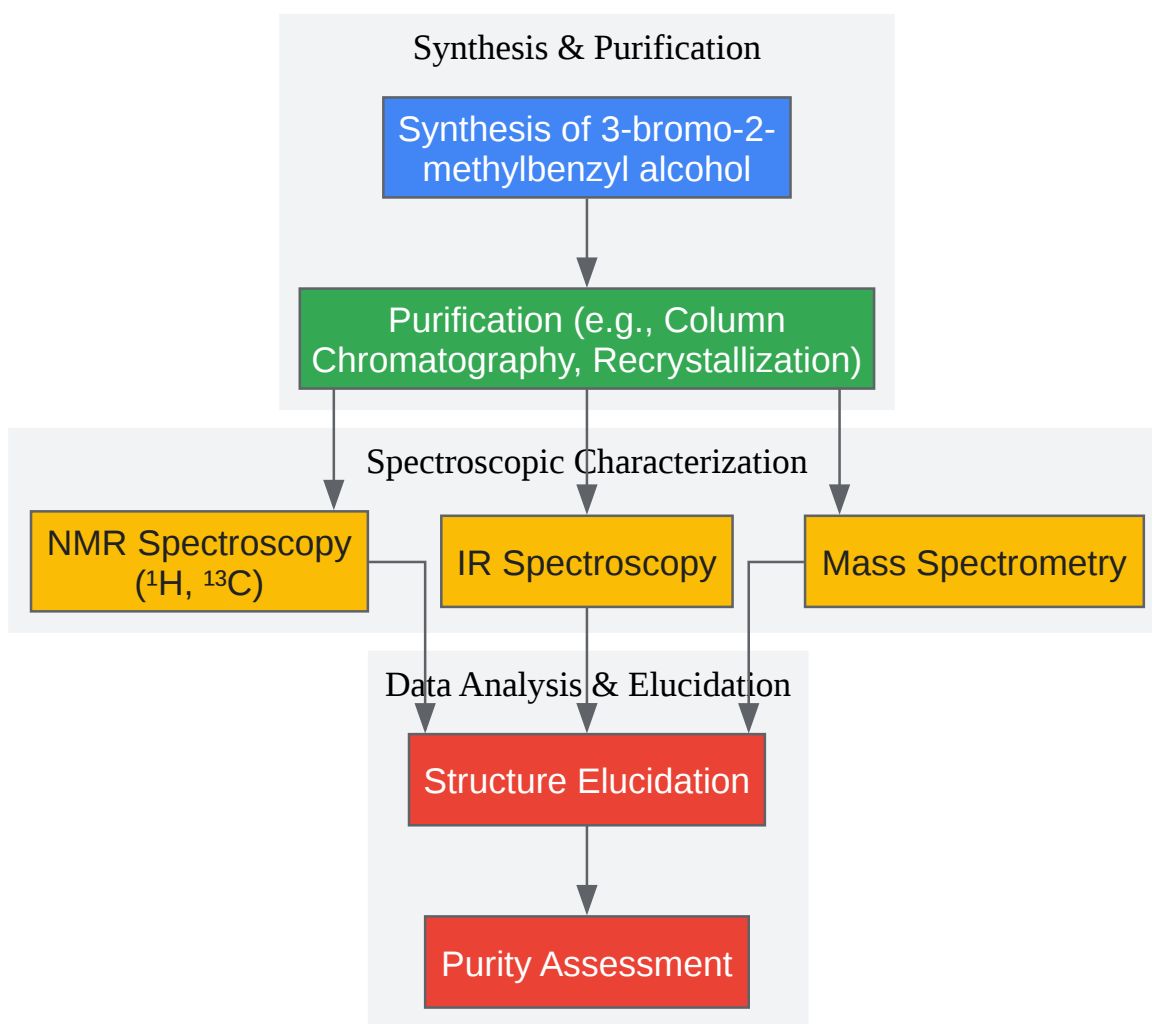
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Procedure:

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- GC-MS Analysis:
 - Inject a small volume (e.g., 1 μL) of the solution into the GC-MS system.
 - The sample is vaporized and separated on a capillary column.
 - The separated components enter the mass spectrometer.
- Mass Analysis:
 - Use electron ionization (EI) at 70 eV.
 - Scan a mass-to-charge (m/z) range of approximately 40-400 amu.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Workflow and Visualization

The general workflow for the spectroscopic characterization of a synthesized compound like 3-bromo-2-methylbenzyl alcohol is illustrated below.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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